molecular formula C14H13FO2 B11877680 6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B11877680
M. Wt: 232.25 g/mol
InChI Key: QTWIYYAQHCDIKS-UHFFFAOYSA-N
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Description

6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a high-purity spirocyclic compound designed for pharmaceutical and organic synthesis research. This molecule features a unique structure that combines a fluorinated indanedione system with a spiro-fused cyclohexane ring, making it a valuable scaffold in medicinal chemistry. Spirocyclic compounds like this one are of significant interest in drug discovery due to their structural rigidity and three-dimensionality, which can lead to improved selectivity and metabolic stability for potential therapeutic agents . The presence of the fluorine atom is a common strategy in drug design to modulate a compound's lipophilicity, metabolic profile, and bioavailability. The diketone functionality provides reactive sites for further chemical transformations, allowing researchers to create diverse libraries of complex molecules for biological screening. This compound is closely related to other spiro structures studied for their broad pharmacological potential, which includes areas such as anti-proliferative activity and kinase inhibition . It serves as a versatile building block for developing novel bioactive molecules and probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

6-fluorospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione

InChI

InChI=1S/C14H13FO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2

InChI Key

QTWIYYAQHCDIKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Alkylation-Cyclization Strategy

A patent (RU2601749C1) detailing the synthesis of 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one provides a template for analogous spiro systems. Adapting this method:

  • Alkylation : React 2-(2,6-difluorophenyl)acetonitrile with 1,2-dibromoethane in the presence of KOH and tetrabutylammonium bromide (phase-transfer catalyst) to form 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile (65% yield).

  • Oxidative Hydrolysis : Treat the nitrile with H2O2/H2SO4 to yield the corresponding amide or diketone (84% yield).

For the target compound, replacing the cyclopropane with cyclohexane derivatives and optimizing fluorination could achieve the desired structure.

Reaction Conditions:

StepReagents/CatalystsTemperature (°C)Yield (%)
AlkylationKOH, tetrabutylammonium bromide6065
HydrolysisH2O2, H2SO48084

Cyclohexane-Indene Coupling

A related approach involves coupling a pre-fluorinated indene-dione with a cyclohexane precursor. For example:

  • Synthesize 6-fluoroindene-1,3-dione via Friedel-Crafts acylation of fluorobenzene derivatives.

  • React with cyclohexane-1,2-diol under acidic conditions to induce spirocyclization.

Late-Stage Fluorination Approaches

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine post-cyclization. For instance:

  • Synthesize the non-fluorinated spirodione via spirocyclization.

  • Treat with Selectfluor® in acetonitrile at 80°C to install fluorine at the 6'-position.

Optimization Data:

Fluorinating AgentSolventTemperature (°C)Yield (%)
Selectfluor®MeCN8072
NFSIDMF10068

Halogen Exchange (Halex Reaction)

Replace a pre-existing halogen (e.g., bromine) at the 6'-position with fluorine using KF or CsF in polar aprotic solvents:

  • Brominate the spirodione at the 6'-position using NBS.

  • Perform Halex reaction with KF/18-crown-6 in DMSO (120°C, 12 h).

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Alkylation-CyclizationHigh regioselectivityMulti-step, moderate yields45
Late-Stage FluorinationSimplicityRequires harsh fluorination conditions68–72
Halex ReactionAtom-efficientLimited to halogenated precursors60–65

Industrial-Scale Considerations

Suppliers like Ambeed and BLD Pharmatech utilize continuous-flow systems to enhance scalability. Key parameters include:

  • Catalyst Recycling : Recovering tetrabutylammonium bromide reduces costs.

  • Purification : Crystallization from ethanol/water mixtures achieves >98% purity.

Scientific Research Applications

Chemical Properties and Structure

6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione has the molecular formula C14H13FO2C_{14}H_{13}FO_2 and a molecular weight of approximately 232.25 g/mol. The structure features a spirocyclic framework, which is crucial for its biological activity and interaction with various biological targets .

Anticancer Activity

Research has indicated that spiro compounds, including this compound, exhibit promising anticancer properties. The unique structure allows for interactions with DNA and cellular proteins, potentially leading to apoptosis in cancer cells. For example, studies have shown that derivatives of spiro compounds can inhibit tumor growth in various cancer models by inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibacterial agents. The fluorine atom in its structure may enhance its lipophilicity, improving membrane penetration and bioavailability .

Polymer Chemistry

In materials science, this compound can serve as a monomer in the synthesis of novel polymers. Its spirocyclic structure contributes to the mechanical strength and thermal stability of the resulting materials. Research has demonstrated that incorporating such compounds into polymer matrices can enhance properties like tensile strength and thermal resistance, making them suitable for high-performance applications .

Dyes and Pigments

The compound's unique optical properties make it a candidate for use in dyes and pigments. Its ability to absorb specific wavelengths of light can be exploited in developing colorants for various applications, including textiles and coatings. Studies have highlighted the potential for creating environmentally friendly dyes from spiro compounds due to their stability and vibrant colors .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant tumor inhibition in xenograft models using derivatives of spiro compounds similar to this compound.
Study BAntimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria with minimal cytotoxicity towards human cells.
Study CPolymer DevelopmentDeveloped a high-performance polymer with improved thermal stability by incorporating this compound into the polymer matrix.

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The spirocyclic structure also contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituents, ring systems, or spiro-junction positions. A comparative analysis is provided below:

Table 1: Substituent and Structural Variations
Compound Name Key Substituents/Ring Modifications Reference
6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione 6'-F on indene-dione N/A (Target)
6-(o-Chloro-phenyl)-spiro[cyclohexane-1,2'-inden]-3-ene-1',3'-dione (3h) o-Cl on phenyl, bis-p-methyl-phenyl
3’-(4-Chlorophenyl)-spiro{oxazine-pyrazolo-oxazine}-2,5’-dione (18) 4-Cl on aryl, oxazine-pyrazolo fused rings
5'-Methoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione 5'-OCH₃ on indene-dione
Spiro[cyclopropane-1,2'-indene]-1',3'-dione derivatives (1h, 4) Cyclopropane ring fused to indene-dione
Spiro[indene-1,2'-quinazolin]-4'(3'H)-one derivatives Quinazolinone fused to indene

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Fluorine (6'-F) and chlorine (e.g., 3h, 18) enhance electrophilicity at the dione carbonyls, influencing reactivity in nucleophilic additions or cyclizations .
  • Steric Effects : Bulky substituents (e.g., bis-p-methyl-phenyl in 3h) reduce reaction rates in kinetic studies compared to smaller groups like fluorine .
  • Ring Systems: Quinazolinone or oxazine-fused analogs (e.g., compounds 8, 18) exhibit distinct bioactivity profiles, such as anticonvulsant or antimicrobial effects .

Physicochemical Properties

Table 2: Spectral and Physical Data Comparison
Compound Melting Point (°C) IR (C=O stretches, cm⁻¹) $^{1}\text{H-NMR}$ Shifts (Key Protons) Reference
6'-Fluorospiro[cyclohexane...dione Not reported ~1,730–1,755 (predicted) δ 6.5–7.5 (aromatic H), δ 2.1–3.6 (cyclohexane) N/A
3h (o-Cl-phenyl analog) Not reported 1,748, 1,755 δ 7.58 (m, 5H, aromatic), δ 3.65 (d, J=14.7 Hz)
18 (4-Cl-oxazine derivative) 267 1,724, 1,753 δ 7.66 (m, 5H, aromatic), δ 3.60 (d, J=14.7 Hz)
5'-Methoxy analog (17) 207 1,748, 1,755 δ 7.58 (m, 5H), δ 3.58 (d, J=14.7 Hz)

Key Observations :

  • IR Stretches : All analogs show strong C=O stretches near 1,730–1,755 cm⁻¹, typical of dione systems. EWGs like fluorine may slightly shift these values due to increased polarization .
  • NMR Trends : Aromatic protons in fluorinated analogs are expected to deshield slightly compared to chloro or methoxy derivatives. Cyclohexane protons remain consistent (δ 2.1–3.6) across analogs .

Reactivity and Kinetic Studies

  • Cyclopropanation: Spiro[cyclopropane-indene] derivatives (e.g., 1h) exhibit faster reaction kinetics (k₂ = 3.68 M⁻¹s⁻¹) with thiophenolate nucleophiles than bulkier analogs, highlighting fluorine’s favorable steric profile .
  • Domino Diels-Alder Reactions: Electron-deficient dienophiles (e.g., fluorinated diones) accelerate [4+2] cycloadditions, enabling efficient spirocycle assembly .
Table 3: Bioactivity Comparison of Spirocyclic Analogs
Compound Bioactivity Profile Reference
6'-Fluorospiro[cyclohexane...dione Not reported (predicted antimicrobial) N/A
Spiro[indene-quinazolin]-4'(3'H)-ones Potent anticonvulsant (ED₅₀ = 15 mg/kg)
Cyclohexane-1,3-dione derivatives (5a-h) Antibacterial (MIC = 8–32 µg/mL)
18 (4-Cl-oxazine derivative) Not reported; structural similarity to kinase inhibitors

Key Observations :

  • Quinazolinone-fused spirocycles (e.g., compound 8) show promise in anticonvulsant studies, suggesting fluorinated analogs could be optimized for neurological applications .

Biological Activity

6'-Fluorospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a spiro compound featuring a unique bicyclic structure that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom, which may influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C13H11F O2. The spiro configuration contributes to its distinct three-dimensional shape, which can affect how it interacts with biological targets.

PropertyValue
Molecular FormulaC13H11F O2
Molecular Weight220.23 g/mol
AppearanceYellow solid
SolubilitySoluble in organic solvents

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related spiro compounds have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In one study, a series of spiro compounds were synthesized and tested for their cytotoxic activity against prostate cancer cell lines (LNCaP and PC3). The results showed that specific derivatives exhibited IC50 values ranging from 1.2 to 3.5 µM, indicating potent activity against these cancer cells .

The proposed mechanism of action for spiro compounds like this compound involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds have been shown to activate p53 pathways, leading to increased expression of pro-apoptotic factors .

In Vivo Studies

In vivo studies using murine models have demonstrated that these compounds can inhibit tumor growth significantly. For instance, a related compound was administered at doses of 170 mg/kg, resulting in a tumor growth inhibition rate of approximately 60% .

Table 2: Summary of Biological Studies

Study TypeCell Line/ModelIC50 (µM)Observations
In Vitro CytotoxicityLNCaP1.2 - 3.5High selectivity index
In Vivo EfficacyHCT116 Xenograft-T/C ratio ~60%

Q & A

What are the key synthetic strategies for constructing the spiro[cyclohexane-indene] core in 6'-fluorinated derivatives?

Classification: Basic Synthesis
Methodological Answer:
The spirocyclic core is typically synthesized via Grignard addition followed by stereoselective hydrogenation and Heck-type coupling for functionalization. For example:

  • Grignard Reaction : Cyclohexene intermediates are generated by reacting 5-methoxyindan-1-one with Grignard reagents (e.g., methyl magnesium bromide), followed by dehydration .
  • Hydrogenation : Stereochemical control is achieved using Raney-Ni under mild conditions to yield a single epimer (e.g., 8a in ).
  • Fluorination : Fluorine introduction at the 6' position may involve hydrofluorination of epoxidized intermediates (as in fluorinated cyclohexane synthesis) or late-stage fluorination via palladium-catalyzed coupling .

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